molecular formula C16H20N4O B7499453 (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone

(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7499453
M. Wt: 284.36 g/mol
InChI Key: VSSLGYIDDMBFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone, also known as CP-544326, is a small molecule inhibitor that has shown promising results in preclinical studies for various diseases. This compound belongs to the pyrazolo[3,4-b]pyridine class of drugs and has been extensively studied for its therapeutic potential.

Mechanism of Action

(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone acts as a selective inhibitor of the phosphodiesterase type 4 (PDE4) enzyme. PDE4 is an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone increases cAMP levels, which leads to downstream effects such as the inhibition of inflammatory cytokine production and the activation of immune cells.
Biochemical and Physiological Effects:
(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone has been shown to have significant biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interleukin-1 beta (IL-1 beta). Additionally, (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone has been shown to activate immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone for lab experiments is its selectivity for the PDE4 enzyme. This allows for more precise targeting of specific pathways and reduces the risk of off-target effects. Additionally, (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone is its low solubility in water, which can make it challenging to work with in certain experiments. Additionally, the high potency of this compound can make it difficult to determine the optimal dose for in vivo studies.

Future Directions

There are several potential future directions for research on (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further studies are needed to determine the optimal dose and dosing schedule for (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone in different disease contexts. Finally, the development of more soluble analogs of (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone could improve its utility in lab experiments and clinical applications.

Synthesis Methods

The synthesis of (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone involves several steps, including the reaction of 4-cyclopropylpyrazole-3-carboxylic acid with 3,4-dimethylpyridine to form the pyrazolo[3,4-b]pyridine core. This intermediate is then coupled with pyrrolidine-1-carboxylic acid to form the final product. The synthesis of (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone has been optimized to ensure high yield and purity.

Scientific Research Applications

(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, (6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has been studied for its potential to modulate the immune system and prevent autoimmune disorders.

properties

IUPAC Name

(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-10-14-12(16(21)20-7-3-4-8-20)9-13(11-5-6-11)17-15(14)19(2)18-10/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSLGYIDDMBFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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